molecular formula C12H12ClNOS B2691440 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride CAS No. 1310423-60-9

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride

Cat. No.: B2691440
CAS No.: 1310423-60-9
M. Wt: 253.74
InChI Key: WNNMRPAMGUCEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a heterocyclic compound that combines the structural features of thieno and chromene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Biological Activity

4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a heterocyclic compound characterized by its unique thieno and chromene structural motifs. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

1. Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often measured by changes in inflammatory markers such as cytokine levels. For instance, studies have shown that derivatives of thienochromenes can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.

Study Cytokine Measured Effect
Study ATNF-alphaDecreased
Study BIL-6Decreased

2. Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on cell viability, apoptosis induction, and IC50 values. For example, a study demonstrated that this compound induced apoptosis in cancer cell lines with an IC50 value indicating effective cytotoxicity.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest

3. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with multiple molecular targets involved in inflammation and cancer pathways. The presence of the thienochromene core suggests potential interactions with enzymes and receptors associated with these biological processes.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Anti-inflammatory Effects : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in inflammatory markers after treatment with thienochromene derivatives.
  • Cancer Treatment Study : A laboratory study demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models.

Properties

IUPAC Name

4H-thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS.ClH/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11;/h1-6,11H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMRPAMGUCEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.